2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,3,4-trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-6(2)12-9-8(10(14)15)11-4-13(9)7(5)3/h4H,1-3H3,(H,14,15) |
InChI Key |
CQJPHQOAFMYLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=NC(=C2N=C1C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminoheteroaromatic Precursors with α-Bromo-β-Keto Esters
A widely used strategy for imidazo-fused pyrimidines involves the condensation of 2-aminoheteroaromatics with α-bromo-β-keto esters, followed by cyclization and subsequent functional group transformations.
- Procedure: The 2-aminoheteroaromatic compound is reacted with an α-bromo-β-keto ester derivative bearing methyl groups at the appropriate positions. This condensation leads to ring closure forming the imidazo[1,5-a]pyrimidine core with ester functionality at the 8-position.
- Example: Benzyl 2-bromo-3-oxobutanoate condensation with 2-amino-pyrimidine derivatives affords imidazo[1,2-a]pyrimidine-3-carboxylate analogs in moderate to good yields (46–75%).
- Advantages: This method allows direct introduction of methyl groups via the keto ester and provides a handle for further transformations through the ester group.
Ester Hydrolysis to Carboxylic Acid
Following ester formation, hydrolysis under basic conditions converts the ester to the free carboxylic acid.
- Typical conditions: Treatment with potassium hydroxide in methanol at room temperature overnight, followed by acidification to pH ~3 with potassium bisulfate, extraction, and purification yields the carboxylic acid in high to near-quantitative yields.
- Significance: This step is crucial for obtaining the target 8-carboxylic acid functionality.
Methylation Strategies
The introduction of methyl groups at positions 2, 3, and 4 is typically achieved by using methyl-substituted starting materials or by selective methylation during intermediate stages.
- Starting materials: Use of methyl-substituted α-bromo-β-keto esters or methylated 2-aminoheteroaromatic precursors ensures the correct substitution pattern on the fused ring.
- Alternative approaches: Direct methylation of the heterocyclic core is less common due to regioselectivity issues.
Cyclization and Ring Closure Techniques
Cyclization to form the imidazo[1,5-a]pyrimidine ring system can be facilitated by:
- Heating with chlorinating agents or dehydrating agents: For related fused heterocycles, reagents like phosphoryl chloride (POCl3) have been used to promote ring closure and chlorination steps, although this is more common for other fused systems like imidazo[1,2-a]pyrimidines.
- Condensation with amidines or guanidines: For pyrimidine ring formation, condensation of β-keto esters with amidines or guanidines under mild conditions (e.g., microwave heating with triethylamine) is documented.
Purification and Characterization
The final products are often purified by column chromatography or recrystallization. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Elemental analysis
- Thin-layer chromatography (TLC) monitoring during synthesis
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Formation of fused ring | Condensation of 2-aminoheteroaromatic with α-bromo-β-keto ester | Heating in solvent, sometimes microwave-assisted, with base (e.g., triethylamine) | 46–75% | Direct incorporation of methyl groups via starting materials |
| 2. Ester hydrolysis | Basic hydrolysis with KOH in methanol | Room temperature, overnight | High to quantitative | Followed by acidification and extraction |
| 3. Methylation | Use of methylated precursors or methyl-substituted keto esters | N/A | Incorporated in step 1 | Ensures regioselective methyl substitution |
| 4. Cyclization assistance (if needed) | Use of chlorinating agents (POCl3) or condensation with amidines/guanidines | Reflux or microwave heating | Variable | More common in related fused heterocycles |
| 5. Purification | Column chromatography or recrystallization | Various solvents | N/A | Confirmed by NMR and elemental analysis |
Research Findings and Comparative Analysis
- The condensation of 2-aminoheteroaromatics with α-bromo-β-keto esters is a robust and scalable approach to imidazo-fused pyrimidines, including methyl-substituted derivatives.
- Hydrolysis of esters to carboxylic acids proceeds efficiently under mild basic conditions, preserving sensitive substituents.
- Alternative synthetic routes involving chlorinating agents or amidine condensations provide access to related fused heterocycles but may require harsher conditions or specialized reagents.
- Microwave-assisted synthesis can shorten reaction times and improve yields for pyrimidine ester formation.
- The choice of methylated starting materials is critical for regioselective substitution patterns, avoiding complex post-synthetic methylation steps.
Chemical Reactions Analysis
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of hydrogenated products.
Scientific Research Applications
Scientific Research Applications
While specific applications of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid are not extensively documented in the search results, its structural components suggest potential uses in scientific research:
- Building Block for Heterocyclic Compounds: The imidazo[1,5-a]pyrimidine moiety is a valuable scaffold in medicinal chemistry . It can be used to synthesize diverse bicyclic heteroaromatic compounds with potential biological activities .
- Pharmaceutical Research: The presence of a carboxylic acid group allows for chemical modifications and conjugations, making it useful in synthesizing prodrugs or attaching it to other molecules of interest .
- Antitubercular Agents: Related imidazo[1,2-a]pyrimidines have shown potent activity against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) . Therefore, 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid could be a scaffold for developing new antitubercular agents .
- Chemical Nomenclature: In scientific publications, molecular structures are identified by bold Arabic numerals assigned in order of presentation in the text . Chemical compounds and biomolecules should be referred to using systematic
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Analogues
Key Observations:
Bromine at position 3 () introduces steric bulk and electrophilic character, which may influence binding to biological targets . Trifluoromethyl groups () improve metabolic stability and bioavailability, a common strategy in drug design .
Core Modifications :
- Replacement of the imidazole ring with a triazole (e.g., triazolo[1,5-a]pyrimidines in and ) alters hydrogen-bonding capacity and aromatic stacking interactions, critical for receptor binding .
Pharmacological and Functional Comparisons
Triazolo[1,5-c]pyrimidine Derivatives (–5):
- Ester and Amide Derivatives: Compounds like 2-furan-2-yl-5-methylamino-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylic acid benzyl esters exhibit adenosine receptor antagonism, with IC₅₀ values in the nanomolar range .
- Fluoro and Chloro Substituents : Derivatives with 4-fluoro or 4-chloro benzyl groups (e.g., compounds 16 , 17 , 25 ) show enhanced binding affinity due to halogen interactions with hydrophobic receptor pockets .
Imidazo[1,5-a]pyrimidine Derivatives (–12):
- While biological data for the target compound are absent in the evidence, analogues like 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylic acid () are used as intermediates in kinase inhibitor synthesis, leveraging their electrophilic bromine for cross-coupling reactions .
Biological Activity
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid (TMIPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of imidazo compounds known for their diverse pharmacological properties. Understanding the biological activity of TMIPCA is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- CAS Number : 2060044-28-0
Biological Activity Overview
The biological activity of TMIPCA has been investigated in various studies focusing on its pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
2. Antimicrobial Activity
TMIPCA's structure may confer antimicrobial properties. Heterocyclic compounds are often evaluated for their ability to combat bacterial infections. For example, compounds with similar imidazo structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of TMIPCA against microbial strains remains to be fully elucidated but warrants further investigation.
3. Anticancer Potential
The mutagenic nature of heterocyclic amines, including TMIPCA, raises concerns about their role in cancer development through dietary sources like cooked meats. However, some studies suggest that modified heterocycles can exhibit anticancer activity by inducing apoptosis in cancer cells. Research into TMIPCA's direct effects on cancer cell lines is still needed.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A study on phenothiazine derivatives demonstrated significant anti-inflammatory effects and histamine receptor antagonism in vivo models, suggesting that similar mechanisms might be present in TMIPCA due to its heterocyclic nature .
- Case Study 2 : Research on modified peptides with heterocyclic rings highlighted their antimicrobial properties against resistant bacterial strains, indicating that TMIPCA could potentially share these beneficial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of TMIPCA is essential for predicting its biological activity. The presence of the imidazo ring and carboxylic acid functional group may enhance interactions with biological targets such as enzymes or receptors involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
